molecular formula C12H18N2O3 B13555794 [2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol

[2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol

Katalognummer: B13555794
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: ATHWYVGZFDFSLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their versatile chemical properties. This compound, in particular, is of interest due to its unique structure, which includes a pyridine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety.

Vorbereitungsmethoden

The synthesis of tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)pyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

tert-Butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, as well as appropriate solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with carbamate moieties. It serves as a model compound for understanding the interactions between carbamates and biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

    Industry: In materials science, it can be used as a precursor for the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes by carbamoylating the active site serine residue, leading to the formation of a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(4-hydroxyphenyl)carbamate: This compound has a phenyl ring instead of a pyridine ring, which affects its chemical reactivity and biological activity.

    tert-Butyl N-(4-hydroxybenzyl)carbamate: Similar to the above compound but with a benzyl group, leading to different steric and electronic properties.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring, which introduces different conformational dynamics compared to the pyridine ring.

The uniqueness of tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate lies in its pyridine ring, which provides distinct electronic properties and potential for further functionalization .

Eigenschaften

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14(4)10-7-9(8-15)5-6-13-10/h5-7,15H,8H2,1-4H3

InChI-Schlüssel

ATHWYVGZFDFSLE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.